molecular formula C14H11NO B175650 3'-Methoxy-[1,1'-biphenyl]-2-carbonitrile CAS No. 154848-36-9

3'-Methoxy-[1,1'-biphenyl]-2-carbonitrile

Cat. No. B175650
M. Wt: 209.24 g/mol
InChI Key: AVHMBEWBXCSBHX-UHFFFAOYSA-N
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Description

3'-Methoxy-[1,1'-biphenyl]-2-carbonitrile (MBC) is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. MBC is a biphenyl derivative that has a nitrile group attached to one of its carbon atoms. The compound has been found to exhibit a range of interesting biological properties, including anti-inflammatory, anti-cancer, and anti-viral activities. In

Scientific Research Applications

Crystal Structure Analysis

3'-Methoxy-[1,1'-biphenyl]-2-carbonitrile and related compounds have been studied for their crystal structure properties. For example, A. Moustafa and A. S. Girgis (2007) synthesized and determined the crystal structures of similar compounds using X-ray data. Their research contributes to understanding the molecular configuration and structural properties of such compounds (Moustafa & Girgis, 2007).

Optoelectronic Characteristics

Takumi Matsuo et al. (2020) explored the synthesis of compounds with structural similarities to 3'-Methoxy-[1,1'-biphenyl]-2-carbonitrile for lasing applications. Their findings suggest potential for different or improved optoelectronic characteristics in these compounds, which could be relevant for 3'-Methoxy-[1,1'-biphenyl]-2-carbonitrile (Matsuo et al., 2020).

Liquid Crystal Properties

The research by Manuel Villanueva-García et al. (2006) on homologous series including 4′-Methoxy-biphenyl-4-carbonitrile revealed insights into the aspect ratios and geometrical properties of molecules exhibiting liquid crystal phases. This can provide useful information on the liquid crystal properties of related compounds like 3'-Methoxy-[1,1'-biphenyl]-2-carbonitrile (Villanueva-García et al., 2006).

Solvolysis Reactions

The study by Z. Jia et al. (2002) on solvolysis reactions involving similar methoxy-substituted compounds provides insights into the reaction mechanisms and molecular behavior that could be relevant to 3'-Methoxy-[1,1'-biphenyl]-2-carbonitrile (Jia et al., 2002).

Molecular Docking and Inhibitory Activity

In the field of pharmaceutical research, compounds structurally similar to 3'-Methoxy-[1,1'-biphenyl]-2-carbonitrile have been investigated for their antimicrobial activity and molecular docking capabilities, as seen in the work of Divyaraj Puthran et al. (2019). This research could indicate potential pharmaceutical applications for 3'-Methoxy-[1,1'-biphenyl]-2-carbonitrile (Puthran et al., 2019).

Corrosion Inhibition

C. Verma et al. (2015) explored the use of 2-aminobenzene-1,3-dicarbonitriles derivatives, related to 3'-Methoxy-[1,1'-biphenyl]-2-carbonitrile, as corrosion inhibitors. This suggests potential applications of 3'-Methoxy-[1,1'-biphenyl]-2-carbonitrile in materials science, specifically in preventing corrosion in metals (Verma et al., 2015).

properties

IUPAC Name

2-(3-methoxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-16-13-7-4-6-11(9-13)14-8-3-2-5-12(14)10-15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHMBEWBXCSBHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599870
Record name 3'-Methoxy[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Methoxy-[1,1'-biphenyl]-2-carbonitrile

CAS RN

154848-36-9
Record name 3'-Methoxy[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RY Peshkov, C Wang, EV Panteleeva… - The Journal of …, 2018 - ACS Publications
The first example of phenylation of fluorobenzonitriles with the sodium salt of a benzonitrile radical anion in liquid ammonia is presented. The reaction regioselectivity corresponds to the …
Number of citations: 6 pubs.acs.org
D Kim, H Yoo, MH Park, Y Kim… - Asian Journal of …, 2021 - Wiley Online Library
To overcome limitations of the directing group in IrCp* catalysis for C−H functionalization, we developed a directing group transformation strategy that was applied after obtaining the …
Number of citations: 1 onlinelibrary.wiley.com
R López-Rodríguez, A Ros, R Fernandez… - The Journal of …, 2012 - ACS Publications
A mild procedure for the Ir(III)-catalyzed nitrogen-directed ortho borylation of aromatic N,N-dialkylhydrazones using pinacolborane as the boron source has been developed. The …
Number of citations: 37 pubs.acs.org
H Zhou, X Li, Y Li, X Zhu, L Zhang, J Li - European Journal of Medicinal …, 2020 - Elsevier
As part of a continuing study, we designed and synthesized four series of 1-phenylimidazole-4-carboxylic acid derivatives as xanthine oxidoreductase (XOR) inhibitors, evaluated their …
Number of citations: 11 www.sciencedirect.com

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